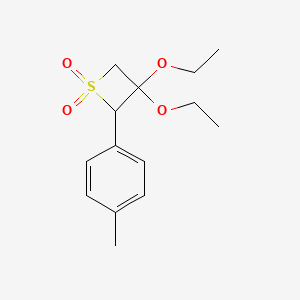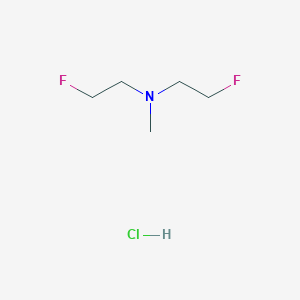![molecular formula C22H19N3 B14011742 2-[(1,2-Diphenylhydrazinyl)methyl]quinoline CAS No. 32812-40-1](/img/structure/B14011742.png)
2-[(1,2-Diphenylhydrazinyl)methyl]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1,2-Diphenylhydrazinyl)methyl]quinoline is a heterocyclic compound that features a quinoline core structure substituted with a diphenylhydrazinylmethyl group. Quinolines are known for their wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry . The unique structure of this compound makes it a valuable compound for various scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,2-Diphenylhydrazinyl)methyl]quinoline can be achieved through several methods. One common approach involves the reaction of 2-chloroquinoline with phenylhydrazine in the presence of a solvent such as ethanol or methanol . The reaction typically requires heating under reflux conditions for several hours to ensure complete conversion.
Another method involves the use of a strong acid catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the reaction between 2-chloroquinoline and phenylhydrazine . This method may also involve the use of a reducing agent, such as sodium borohydride, to enhance the yield of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes as described above. The use of continuous flow reactors and advanced catalytic systems can improve the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-[(1,2-Diphenylhydrazinyl)methyl]quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated derivatives .
Aplicaciones Científicas De Investigación
2-[(1,2-Diphenylhydrazinyl)methyl]quinoline has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-[(1,2-Diphenylhydrazinyl)methyl]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and affecting various cellular processes . For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects .
Comparación Con Compuestos Similares
2-[(1,2-Diphenylhydrazinyl)methyl]quinoline can be compared with other similar compounds, such as:
2-Phenylquinoline: A derivative with a phenyl group attached to the quinoline ring, which has different biological activities and applications.
Diphenylhydrazine: A compound with a similar diphenylhydrazinyl group but lacking the quinoline core, which has distinct chemical reactivity and uses.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not found in the individual components .
Propiedades
Número CAS |
32812-40-1 |
|---|---|
Fórmula molecular |
C22H19N3 |
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
1,2-diphenyl-1-(quinolin-2-ylmethyl)hydrazine |
InChI |
InChI=1S/C22H19N3/c1-3-10-19(11-4-1)24-25(21-12-5-2-6-13-21)17-20-16-15-18-9-7-8-14-22(18)23-20/h1-16,24H,17H2 |
Clave InChI |
BQRJMSMMOOFKKT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NN(CC2=NC3=CC=CC=C3C=C2)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-[(4-tert-butylphenyl)methylsulfanyl]acetate](/img/structure/B14011665.png)
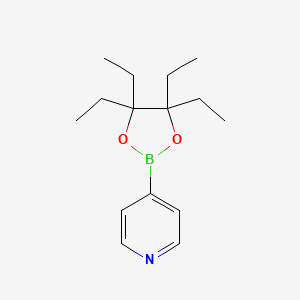

![3-{[(e)-(4-Methoxyphenyl)methylidene]amino}phenol](/img/structure/B14011684.png)
![1-Cyclopropyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride](/img/structure/B14011692.png)
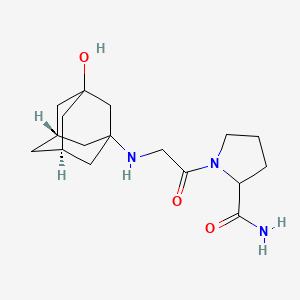
![2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-morpholin-4-ylethanone;ethanesulfonic acid](/img/structure/B14011698.png)
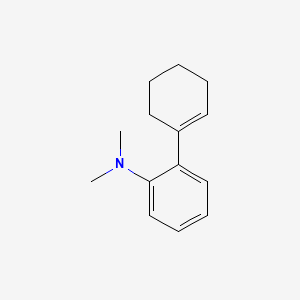
![8-Benzyl-2,4-dichloro-5,6,7,8-tetrahydro-9H-pyrimido[4,5-c]azepin-9-one](/img/structure/B14011709.png)
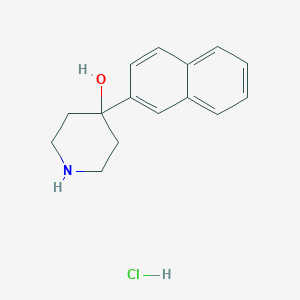
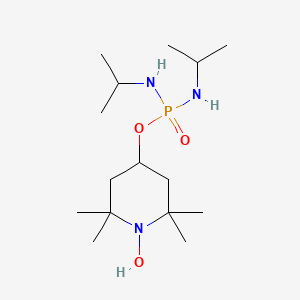
![4-[(2E)-3-(2-Bromoethyl)triaz-2-en-1-yl]benzonitrile](/img/structure/B14011724.png)
